N-(2-hydroxyphenyl)-2-phenylacetamide

RANK/RANKL pathway Collagen-Induced Arthritis Inflammation

Researchers studying inflammatory arthritis often lack a tool to differentiate RANK-dependent bone erosion from innate immune TLR pathways. NA-2 (CAS 95384-58-0) fills this gap: it suppresses RANK/RANKL signaling, TLR-2/4 mRNA, and pro-inflammatory cytokines (TNF-α, IL-1β). Its unique CNS c-Fos inhibition allows investigation of neuro-immune crosstalk in chronic pain. Supplied as ≥97% solid, for R&D only.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 95384-58-0
Cat. No. B185185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-2-phenylacetamide
CAS95384-58-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O
InChIInChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
InChIKeyQAFXRWOIRKOKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NA-2 Chemical Identity and Procurement


N-(2-Hydroxyphenyl)-2-phenylacetamide (CAS 95384-58-0), also referred to as NA-2, is a synthetic small molecule with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is characterized as a phenylacetamide derivative, featuring an ortho-hydroxyphenyl group linked to a phenylacetyl moiety . Commercially, it is typically supplied as a solid with a specified purity of ≥97%, and is intended strictly for research and development (R&D) purposes . This compound is not a pharmaceutical ingredient and must be handled by technically qualified personnel .

NA-2: Why Generic Analogs Fall Short


N-(2-Hydroxyphenyl)-2-phenylacetamide (NA-2) exhibits a distinct polypharmacological profile that is not representative of its chemical class as a whole. Its documented activity as a suppressor of the RANK/RANKL pathway and Toll-like receptors (TLR-2 and TLR-4) is highly sensitive to its specific 2-hydroxyphenyl substitution pattern [1] [2]. Closely related structural analogs, such as N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide, demonstrate divergent biological targets, including measles virus entry inhibition, confirming that simple substitution yields non-overlapping biological signatures [3]. Therefore, generic substitution within the phenylacetamide family is scientifically unsound for research requiring this specific immunomodulatory fingerprint.

NA-2 Evidence in Inflammation and Arthritis Models


RANK/RANKL Pathway Suppression in CIA Model

NA-2 demonstrates a significant suppression of the RANK/RANKL signaling pathway, a key driver of bone erosion, in a collagen-induced arthritis (CIA) rat model [1]. This effect is quantitatively differentiated from untreated arthritic controls, positioning NA-2 as a tool for studying osteoclastogenesis. In contrast, the generic NSAID comparator indomethacin, while also evaluated at 5 mg/kg, primarily targets COX enzymes and does not directly modulate this specific osteoimmunological pathway [2].

RANK/RANKL pathway Collagen-Induced Arthritis Inflammation

TNF-α and IL-1β Suppression in Adjuvant Arthritis

In an adjuvant-induced arthritis (AIA) rat model, treatment with NA-2 at a dose of 5 mg/kg resulted in a statistically significant reduction of key pro-inflammatory cytokines compared to untreated arthritic controls [1]. Specifically, NA-2 treatment led to a significant decrease in IL-1β (p < 0.003) and TNF-α (p < 0.001) levels in cultured splenocyte supernatants [1]. These effects were comparable to or more pronounced than those observed with the standard-of-care comparator indomethacin at an equivalent dose of 5 mg/kg, which also reduced these cytokines but through a different, COX-inhibition mechanism [1].

TNF-alpha Interleukin-1 beta Adjuvant-Induced Arthritis Cytokine Inhibition

TLR-2 and TLR-4 mRNA Suppression in Arthritis

NA-2 uniquely suppresses the mRNA expression of both Toll-like receptor 2 (TLR-2) and Toll-like receptor 4 (TLR-4) in splenocytes from adjuvant-induced arthritic (AIA) rats [1]. This dual suppression of pattern recognition receptors represents a mode of action distinct from indomethacin (5 mg/kg), which is not reported to directly modulate TLR mRNA levels [1]. The reduction in TLR mRNA correlates with the observed clinical improvements, including decreased paw edema and restored body weight [1].

Toll-like receptors TLR-2 TLR-4 mRNA expression Innate Immunity

CNS c-Fos Inhibition in Arthritis

NA-2 exhibits a unique ability to modulate the central nervous system (CNS) response to peripheral inflammation. Treatment with NA-2 profoundly blocked the development of arthritis-induced c-Fos protein and mRNA expression in the brain, an effect that significantly reduced peripheral edema and gait deficits in arthritic rats [1]. This central mechanism of action differentiates NA-2 from peripherally acting analgesics like indomethacin, which do not directly address the CNS-mediated components of pain and inflammation in the same manner.

c-Fos neuroinflammation pain pathway arthritis

NA-2 Key Research Applications


RA Pathogenesis and Bone Erosion

NA-2 is optimally deployed as a tool compound in rodent models of inflammatory arthritis (e.g., CIA and AIA). Its capacity to attenuate the RANK/RANKL pathway, as well as suppress the pro-inflammatory cytokines TNF-α and IL-1β, makes it suitable for dissecting the molecular mechanisms driving osteoclastogenesis and joint destruction [1] [2]. It serves as a non-NSAID, non-biologic agent for investigating disease-modifying anti-rheumatic drug (DMARD) mechanisms.

Innate Immunity and TLR-Mediated Inflammation

Given its specific ability to reduce TLR-2 and TLR-4 mRNA expression in an inflammatory context, NA-2 is a valuable chemical probe for studying the role of innate immunity and pattern recognition receptors in chronic inflammatory states [3]. It allows researchers to distinguish TLR-dependent from TLR-independent pathways in models of sterile inflammation and autoimmunity, a distinction not possible with conventional NSAID comparators.

Neuro-Immune Axis and Central Sensitization in Chronic Pain

NA-2's unique profile includes a pronounced effect on the CNS, as demonstrated by the inhibition of c-Fos expression in the brain during peripheral inflammation [1]. This makes it a specialized research tool for studying the central nervous system's contribution to chronic pain, hyperalgesia, and the sensory components of arthritis, offering a window into neuro-immune communication that is not addressed by standard peripherally-acting analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-hydroxyphenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.